molecular formula C9H16NO2+ B10773696 (-)-Aceclidine

(-)-Aceclidine

Cat. No.: B10773696
M. Wt: 170.23 g/mol
InChI Key: WRJPSSPFHGNBMG-VIFPVBQESA-O
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Description

(-)-Aceclidine: is a cholinergic drug that acts as a muscarinic receptor agonist. It is primarily used in ophthalmology for the treatment of glaucoma and other eye conditions. The compound is known for its ability to reduce intraocular pressure by stimulating the muscarinic receptors in the eye, leading to increased outflow of aqueous humor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Aceclidine typically involves the reaction of tropinone with acetyl chloride in the presence of a base, such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound. The overall reaction can be summarized as follows:

  • Tropinone + Acetyl Chloride → Intermediate
  • Intermediate + Water → this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (-)-Aceclidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Mechanism

The mechanism of action involves the binding of (-)-Aceclidine to muscarinic receptors, leading to ciliary muscle contraction and increased aqueous humor outflow. This action is crucial for managing conditions characterized by elevated intraocular pressure, such as glaucoma .

Treatment of Glaucoma

This compound is primarily used in treating open-angle glaucoma. Its effectiveness lies in its ability to lower intraocular pressure without significantly affecting accommodation, making it suitable for younger patients who still retain some accommodation ability .

Clinical Findings:

  • A study indicated that aceclidine had less impact on accommodation compared to other treatments like pilocarpine, making it preferable for patients under 50 years with glaucoma .
  • The compound has been shown to increase outflow facility in human eyes at low concentrations, indicating its efficacy at therapeutic doses .

Presbyopia Treatment

Recent studies have explored this compound's potential in treating presbyopia, a condition characterized by age-related difficulty in focusing on near objects. The Phase 3 CLARITY study evaluated two formulations (LNZ100 and LNZ101) of aceclidine for this purpose.

Key Results:

  • LNZ100 (1.75% aceclidine) demonstrated significant improvement in near vision with minimal loss of distance vision over a duration of up to 10 hours .
  • In clinical trials, 73% of participants showed three or more lines of improvement in near vision without losing distance acuity after treatment with LNZ100 .

Comparative Analysis with Other Miotics

Compound Mechanism Efficacy Side Effects
This compoundSelective muscarinic agonistHigh efficacy for near visionMinimal systemic effects
PilocarpineNon-selective muscarinic agonistModerate efficacyBrow ache, myopic shift
CarbacholNon-selective cholinergic agonistVariable efficacyGreater systemic side effects

This compound's selectivity for the iris sphincter over the ciliary muscle results in fewer side effects compared to traditional miotics like pilocarpine and carbachol. This selectivity minimizes issues such as brow ache and myopic shifts commonly associated with other treatments .

Recent Research Developments

Recent clinical trials have focused on enhancing the formulation and delivery of this compound:

  • LNZ100 : A preservative-free formulation that has shown promise in improving near vision while maintaining pupil size effectively over extended periods .
  • LNZ101 : A combination formulation with brimonidine that also demonstrated efficacy but did not show superiority over LNZ100 .

Mechanism of Action

Molecular Targets and Pathways: (-)-Aceclidine exerts its effects by binding to muscarinic receptors, which are a type of G protein-coupled receptor. Upon binding, the compound activates the receptor, leading to a series of intracellular signaling events. These events result in the contraction of the ciliary muscle in the eye, which increases the outflow of aqueous humor and reduces intraocular pressure.

Comparison with Similar Compounds

    Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.

    Carbachol: A cholinergic agonist that activates both muscarinic and nicotinic receptors.

    Bethanechol: A muscarinic receptor agonist used to treat urinary retention.

Uniqueness: (-)-Aceclidine is unique in its specific action on muscarinic receptors in the eye, making it particularly effective for reducing intraocular pressure. Unlike some other cholinergic agonists, this compound has a more targeted effect, which reduces the risk of systemic side effects.

Properties

Molecular Formula

C9H16NO2+

Molecular Weight

170.23 g/mol

IUPAC Name

[(3R)-1-azoniabicyclo[2.2.2]octan-3-yl] acetate

InChI

InChI=1S/C9H15NO2/c1-7(11)12-9-6-10-4-2-8(9)3-5-10/h8-9H,2-6H2,1H3/p+1/t9-/m0/s1

InChI Key

WRJPSSPFHGNBMG-VIFPVBQESA-O

Isomeric SMILES

CC(=O)O[C@H]1C[NH+]2CCC1CC2

Canonical SMILES

CC(=O)OC1C[NH+]2CCC1CC2

Origin of Product

United States

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